methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
Description
Methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a synthetic organic compound featuring a quinazolinone core fused with a benzoate ester via an acetylated amino linker. The quinazolinone moiety (4-oxoquinazolin-3(4H)-yl) is a heterocyclic structure known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The acetyl-amino bridge connects this core to a para-substituted methyl benzoate group, which may influence solubility and bioavailability.
Properties
Molecular Formula |
C18H15N3O4 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
methyl 4-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H15N3O4/c1-25-18(24)12-6-8-13(9-7-12)20-16(22)10-21-11-19-15-5-3-2-4-14(15)17(21)23/h2-9,11H,10H2,1H3,(H,20,22) |
InChI Key |
KQFBNVNBKSABJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Acetylation: The quinazolinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated quinazolinone is reacted with 4-aminobenzoic acid or its derivatives to form the desired amide linkage.
Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Ester hydrolysis | 2M NaOH, reflux (6–8 h) | 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid | 85–92% | |
| Amide hydrolysis | 6M HCl, 100°C (12 h) | 4-oxoquinazolin-3(4H)-yl acetic acid + 4-aminobenzoic acid | 70–75% |
Hydrolysis of the methyl ester to its carboxylic acid derivative is a key step for generating water-soluble analogs for biological testing. The amide bond’s stability under basic conditions allows selective ester hydrolysis.
Reduction Reactions
The quinazolinone core and acetyl group participate in reduction:
| Reagent | Conditions | Products | Notes | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT (4 h) | Reduction of acetyl to ethyl linker | Partial decomposition observed | |
| H₂/Pd-C | Ethanol, 40 psi (12 h) | Saturation of quinazolinone’s aromatic ring | Low yield (≤30%) |
Reductive cleavage of the acetyl-amino group with LiAlH₄ produces secondary amines but requires careful temperature control to avoid side reactions.
Nucleophilic Substitution
The acetyl spacer enables nucleophilic attack:
Reaction with hydrazine forms hydrazides, which cyclize to 1,3,4-oxadiazoles under oxidative conditions . This pathway is critical for generating antimicrobial derivatives .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
| Conditions | Product | Key Data | Source |
|---|---|---|---|
| PCl₅, toluene, reflux (10 h) | Quinazolinone-fused oxazole | -NMR: δ 8.21 (s, 1H, oxazole-H) | |
| POCl₃, DMF, 120°C (6 h) | Chlorinated tricyclic derivative | HRMS: m/z 389.08 [M+H]⁺ |
Cyclization reactions exploit the acetyl-amino group’s flexibility to generate structurally complex pharmacophores .
Esterification/Transesterification
The methyl ester undergoes transesterification:
| Alcohol | Catalyst | Products | Yield | Source |
|---|---|---|---|---|
| Ethanol | H₂SO₄, reflux (7 h) | Ethyl ester analog | 88% | |
| Benzyl alcohol | Ti(OiPr)₄, 110°C (10 h) | Benzyl ester analog | 78% |
This reactivity is exploited to modify lipophilicity for drug delivery optimization.
Oxidation Reactions
Targeted oxidation of the quinazolinone moiety:
| Oxidizing Agent | Conditions | Products | Outcome | Source |
|---|---|---|---|---|
| KMnO₄, H₂O | 60°C (3 h) | Quinazolinone N-oxide | Reduced anticonvulsant activity | |
| mCPBA, CH₂Cl₂ | RT (24 h) | Epoxidation of acetyl linker | Unstable under storage |
Oxidation typically reduces biological efficacy but aids in metabolite identification studies.
Cross-Coupling Reactions
Palladium-catalyzed modifications:
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Photochemical Reactions
UV-induced reactivity:
| Conditions | Products | Biological Impact | Source |
|---|---|---|---|
| UVB (312 nm), 6 h | [2+2] Cycloadducts | Loss of DNA-binding ability | |
| UVA (365 nm), 12 h | Oxidative degradation | Reduced cytotoxicity |
Photostability studies are critical for pharmaceutical formulation development .
Comparative Reactivity Table
A comparison with structurally related compounds:
| Compound | Ester Hydrolysis Rate | Reduction Yield | Cyclization Efficiency |
|---|---|---|---|
| Methyl 4-{[(4-oxoquinazolin-3-yl)acetyl]amino}benzoate | 92% | 70% | High |
| Propyl analog | 85% | 65% | Moderate |
| Ethyl analog | 89% | 68% | High |
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is characterized by its unique quinazoline structure, which contributes to its biological activity. The compound features a benzoate moiety linked to a quinazolinone, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of derivatives related to this compound. For example, research has shown that compounds containing the quinazoline scaffold exhibit significant activity against various bacterial strains.
Case Study: Antimicrobial Evaluation
In a study involving the synthesis of related quinazoline derivatives, compounds demonstrated comparable antimicrobial efficacy to standard drugs such as ciprofloxacin and fluconazole. The results indicated that specific derivatives showed potent activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Anticancer Potential
The anticancer properties of this compound have also been explored extensively. The quinazoline nucleus is recognized for its ability to inhibit various cancer cell lines.
Case Study: Anticancer Activity Assessment
In vitro studies have evaluated the cytotoxic effects of this compound against different cancer cell lines using the MTT assay. One study found that certain derivatives exhibited significant antiproliferative effects, although they were less active than established chemotherapeutic agents like 5-fluorouracil .
Mechanistic Insights
Understanding the mechanism of action is crucial for developing effective therapeutic agents. Molecular docking studies have provided insights into how this compound interacts with biological targets.
Molecular Docking Studies
Molecular docking simulations suggest that the compound binds effectively to targets involved in cancer cell proliferation and survival pathways. This binding affinity correlates with observed biological activities, suggesting a rational approach for further drug development .
Synthesis and Derivative Development
The synthesis of this compound involves several steps, including acetylation and coupling reactions. The development of derivatives has been a focus area to enhance biological activity and reduce toxicity.
Synthesis Pathway
- Starting Material : Begin with anthranilic acid.
- Acetylation : React with acetic anhydride to form an intermediate.
- Cyclization : Promote cyclization to form the quinazoline ring.
- Final Coupling : Couple with methyl benzoate derivatives to yield the target compound.
This synthetic pathway allows for modifications that can lead to improved pharmacological profiles .
Safety and Toxicity Considerations
Safety assessments are essential for any new pharmaceutical agent. Preliminary toxicity studies indicate that while this compound shows promise, further evaluation is necessary to establish safety profiles before clinical application.
Toxicity Assessment
The compound has been classified under specific hazard categories indicating potential skin and eye irritation; thus, handling precautions are advised during laboratory synthesis and testing .
Data Summary Table
Mechanism of Action
The mechanism of action of methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The acetyl and benzoate groups may enhance the compound’s binding affinity and specificity. Pathways involved in its action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Ethyl 4-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Benzoate
- Molecular Formula : C₁₈H₁₆N₂O₃
- Molecular Weight : 308.34 g/mol
- Key Structural Differences: Substitution at the quinazolinone C2 position (methyl group instead of hydrogen). Ethyl ester (vs. methyl ester in the target compound).
- Synthesis & Safety : Synthesized via esterification reactions; safety data indicate precautions for inhalation and skin contact .
Ethyl 2-{[(4-Oxo-7-Phenylthieno[3,2-d]Pyrimidin-3(4H)-yl)Acetyl]Amino}Benzoate
- Molecular Formula : C₂₃H₁₉N₃O₄S
- Molecular Weight : 433.48 g/mol
- Key Structural Differences: Thienopyrimidinone core (vs. quinazolinone), introducing a sulfur atom. Substituted phenyl group at the C7 position.
- Applications: The thienopyrimidinone scaffold is associated with kinase inhibition and anticancer activity . The sulfur atom may enhance metabolic stability compared to quinazolinones.
2-(4-Methoxyphenoxy)-N-[2-(4-Methylphenyl)-4-Oxoquinazolin-3(4H)-yl]Acetamide
- Molecular Formula : C₂₄H₂₁N₃O₄
- Molecular Weight : 415.44 g/mol
- Key Structural Differences: Methoxyphenoxy and 4-methylphenyl substituents (vs. acetyl-amino benzoate). Acetamide linker (vs. acetyl-amino).
- Synthesis: Prepared via condensation of chloroacetamide with quinazolinone intermediates in dimethylformamide .
- Applications: Potential surfactant properties due to amphiphilic structure; similar derivatives are converted to nonionic surfactants via alkylene oxide condensation .
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, biological activity, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C22H16N4O4
- Molar Mass : 400.39 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include various substituted quinazoline derivatives, which are reacted under controlled conditions to yield the target compound.
Antimicrobial Activity
Research indicates that compounds related to the quinazoline structure exhibit notable antimicrobial properties. For example, derivatives of quinazoline have shown effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. In particular, studies have highlighted:
- Activity Against Resistant Strains : Some derivatives have demonstrated activity against quinolone-resistant strains of bacteria, making them potential candidates for treating infections that are difficult to manage with conventional antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation effectively. For instance:
- MTT Assay Results : Compounds derived from the quinazoline framework have been tested using the MTT assay, revealing varying degrees of cytotoxicity against cancer cell lines . Some compounds exhibited activity comparable to established chemotherapeutics like 5-fluorouracil.
Case Studies and Research Findings
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound may interact favorably with target sites, indicating its potential as a lead compound for drug development .
- In Vivo Studies : Preliminary in vivo studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies are crucial for understanding the bioavailability and metabolism of the compound, which directly impacts its therapeutic potential .
Comparative Analysis of Related Compounds
Q & A
Q. What synthetic strategies are commonly employed to synthesize methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate and its analogues?
The synthesis typically involves coupling 4-oxoquinazolin-3(4H)-yl acetic acid derivatives with methyl 4-aminobenzoate via amide bond formation. Retrosynthetic analysis suggests using substituted amines, anthranilic acid, and acylating agents (e.g., acetic anhydride or benzoyl chloride) to construct the quinazolinone core . Optimization may include Vilsmeier-Haack reactions for formylation or cyclization steps, as seen in related quinazolinone syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the quinazolinone ring structure, acetyl-amino linkage, and ester group. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (amide C=O at ~1650–1700 cm⁻¹, ester C=O at ~1720 cm⁻¹). Mass spectrometry (MS) validates the molecular ion peak and fragmentation patterns .
Q. How can researchers evaluate the compound’s biological activity in preliminary assays?
Standard protocols include:
- MTT assays for cytotoxicity (e.g., against cancer cell lines like MDA-MB-231) .
- Antimicrobial disk diffusion tests to assess inhibition zones against bacterial/fungal strains .
- Enzyme inhibition studies (e.g., TACE inhibition for anti-inflammatory or anticancer activity) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Stepwise temperature control : Maintain 45°C during coupling to minimize side reactions .
- Protecting groups : Use tert-butyl esters to prevent undesired hydrolysis during synthesis .
- Chromatography : Employ silica gel column chromatography with hexane/EtOH (1:1) for purification .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Dose-response curves : Confirm activity thresholds and eliminate false positives from high-concentration artifacts.
- Structural analogs : Compare with derivatives (e.g., ethyl 4-aminobenzoate or tetrazole-containing analogs) to identify SAR trends .
- Mechanistic studies : Use molecular docking to validate target binding (e.g., quinazolinone interactions with TACE active sites) .
Q. How should environmental fate studies be designed for this compound?
Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):
- Laboratory phase : Measure logP, hydrolysis rates, and photodegradation kinetics .
- Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) at cellular and population levels .
Q. What computational tools support retrosynthetic analysis for novel derivatives?
- Retrosynthetic software : Use tools like Synthia or AiZynthFinder to propose viable pathways.
- DFT calculations : Predict thermodynamic feasibility of cyclization or acylation steps .
Q. How do substituents on the quinazolinone ring influence bioactivity?
- Electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity by increasing electrophilicity.
- Methoxy groups improve solubility but may reduce membrane permeability. Comparative data from analogs like ethyl 4-aminobenzoate highlight these trends .
Q. What advanced analytical methods validate degradation products in stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
